molecular formula C19H26N2O4 B12885915 Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) CAS No. 94383-16-1

Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate)

Cat. No.: B12885915
CAS No.: 94383-16-1
M. Wt: 346.4 g/mol
InChI Key: ANCMIPMEFNFXRO-UHFFFAOYSA-N
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Description

Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) typically involves the reaction of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrrole rings. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol .

Chemical Reactions Analysis

Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can undergo various chemical reactions, including:

Scientific Research Applications

Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with various molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can be compared with other similar compounds, such as:

Biological Activity

Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) (chemical formula: C19H26N2O4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Weight: 346.4207 g/mol
  • CAS Registry Number: 5442-92-2
  • IUPAC Name: Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate)

The structure of the compound features two pyrrole rings connected by a methylene bridge, which is significant for its biological activity.

Synthesis

The synthesis of Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) typically involves the reaction of diethyl malonate with substituted pyrrole derivatives under specific conditions. Various methodologies have been explored to optimize yield and purity, including solvent-free synthesis and microwave-assisted techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate). Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays: In vitro tests conducted on melanoma (SH-4) and keratinocyte (HaCaT) cell lines demonstrated that the compound induces apoptosis. The treatment led to a notable increase in apoptotic cells after 48 hours .
Cell LineTreatment ConcentrationApoptotic Cell Percentage
SH-440 µM50%
HaCaT8 µM39%

These findings suggest that Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) may act as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its effects appears to involve cell cycle arrest and induction of apoptosis. Flow cytometry analysis revealed that treatment with the compound led to:

  • S-phase Arrest: An increase in cells accumulating in the S phase was observed, indicating interference with DNA synthesis.

This suggests that the compound may disrupt normal cell cycle progression, leading to increased cell death in cancerous cells .

Safety Profile

In safety assessments using mouse embryonic fibroblasts (BALB 3T3), Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) exhibited low cytotoxicity levels, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Other Pyrrole Derivatives

The biological activity of Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can be compared with other pyrrole derivatives known for their bioactivity:

Compound NameActivity TypeReference
Pyrrole HydrazonesAnticancer
Ethyl 4-methyl-1H-pyrrolidineAntibacterial
Methylenebis-(3,5-dimethyl-1H-pyrrole)Antifungal

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate). Investigations into its mechanism of action at the molecular level and potential synergistic effects with existing chemotherapeutics could pave the way for its application in clinical settings.

Properties

CAS No.

94383-16-1

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-7-24-18(22)16-10(3)12(5)20-14(16)9-15-17(19(23)25-8-2)11(4)13(6)21-15/h20-21H,7-9H2,1-6H3

InChI Key

ANCMIPMEFNFXRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C)CC2=C(C(=C(N2)C)C)C(=O)OCC

Origin of Product

United States

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